molecular formula C14H14BrNO2 B1259368 2-bromo-N-[2-(7-hydroxy-1-naphthalenyl)ethyl]acetamide

2-bromo-N-[2-(7-hydroxy-1-naphthalenyl)ethyl]acetamide

Cat. No. B1259368
M. Wt: 308.17 g/mol
InChI Key: YNIMWJBLZMGERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[2-(7-hydroxy-1-naphthalenyl)ethyl]acetamide is a member of naphthols.

Scientific Research Applications

Crystal Structure and Conformation

The crystal structure of a similar compound, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, reveals insights into the conformational characteristics of these types of compounds. It exhibits a planar naphthalene ring with a staggered methoxy substituent and a side chain oriented parallel to the aromatic groups, different from melatonin's fully extended conformation (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).

Anti-Parkinson's Activity

Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives have shown significant anti-Parkinson's activity. These compounds exhibited potent free radical scavenging activity and were effective in the 6-Hydroxydopamine lesioned rat model, suggesting potential therapeutic applications in anti-Parkinson's pharmacology (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Anticancer Screening

In cancer research, derivatives of 2-[5-(1-formyl-naphthalen-2-yloxymethyl)-[1,2,3]triazole-1-yl]-substituted phenyl acetamides have been synthesized and evaluated for anticancer activity. Some of these molecules showed potent inhibitory activities in various cancer cell lines, including CNS, Melanoma, and Breast cancer (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).

Anti-Angiogenic Activity

N-Hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with structural similarities, has been identified as a potent inhibitor of aminopeptidase N and exhibits anti-angiogenic activity. This highlights the potential for related compounds in inhibiting angiogenesis, which is crucial in cancer treatment (Lee, Shim, Jung, Lee, & Kwon, 2005).

properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

2-bromo-N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide

InChI

InChI=1S/C14H14BrNO2/c15-9-14(18)16-7-6-11-3-1-2-10-4-5-12(17)8-13(10)11/h1-5,8,17H,6-7,9H2,(H,16,18)

InChI Key

YNIMWJBLZMGERM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)CCNC(=O)CBr

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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